Methyl 2,2-bis(hydroxymethyl)propionate
Description
Structural Framework and Functional Group Analysis
Methyl 2,2-bis(hydroxymethyl)propionate, with the chemical formula C₆H₁₂O₄, possesses a compact and highly functionalized structure. nih.gov At its core is a quaternary carbon atom, which imparts steric hindrance and thermal stability to its derivatives. This central carbon is bonded to a methyl group, a methoxycarbonyl group (methyl ester), and two hydroxymethyl (-CH₂OH) groups. nih.gov
The key functional groups defining its reactivity are:
Two Primary Hydroxyl Groups (-OH): These groups are the primary sites for a variety of chemical reactions, including esterification, etherification, and polymerization. Their presence allows the molecule to act as a diol.
One Methyl Ester Group (-COOCH₃): The methyl ester function is less reactive than a free carboxylic acid, which allows for selective reactions at the hydroxyl groups. It can be hydrolyzed to the corresponding carboxylic acid if needed, making it a useful protecting group.
This specific arrangement of functional groups, often referred to as an AB₂-type monomer (where A is the ester and B are the hydroxyls), is fundamental to its utility, particularly in the synthesis of complex macromolecular structures. lookchem.com
Historical Context and Evolution of Research Perspectives
The research trajectory of this compound is intrinsically linked to its parent compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). Bis-MPA has been a cornerstone in the development of dendritic polymers, also known as dendrimers, and hyperbranched polymers since the 1990s. nih.govresearchgate.net These highly branched, three-dimensional macromolecules have found applications in fields ranging from coatings to drug delivery. fishersci.cachemsrc.com
Initially, research primarily focused on the direct use of bis-MPA. However, as the field of polymer chemistry advanced, the need for more controlled and selective synthesis methods grew. This led to the exploration of bis-MPA derivatives where the reactive carboxylic acid group is protected. This compound emerged as a key derivative in this context.
A notable example of its early use as a chemical intermediate is found in a 1990 patent, which describes its reaction to form 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide, an intermediate for photographic developers. google.com This highlights its role in facilitating specific chemical transformations by masking the carboxylic acid functionality.
More recent research has positioned this compound as a crucial model compound. A 2016 study, for instance, detailed the synthesis of new amino and carboxy derivatives from the methyl ester. These smaller molecules serve as models to study the spectral characteristics and properties of terminal fragments in much larger and more complex hyperbranched polyester (B1180765) polyamines and polycarboxylic acids. researchgate.net This approach allows researchers to predict the properties of novel polymers without the need for more complex and costly large-scale synthesis.
Positioning within Multifunctional Organic Building Blocks and Intermediates
This compound is firmly established as a valuable multifunctional building block in organic synthesis. Its utility stems from the differential reactivity of its functional groups, which enables chemists to perform sequential and selective reactions.
The primary role of the methyl ester group is to act as a protecting group for the carboxylic acid. This allows the two primary hydroxyl groups to be modified through reactions like esterification or etherification without interference from the acidic proton or nucleophilic carboxylate of the parent acid. Following the modification of the hydroxyl groups, the methyl ester can be selectively hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further functionalization.
This strategy is fundamental to its use in the synthesis of:
Model Compounds for Polymers: As previously mentioned, it is used to synthesize small, well-defined molecules that mimic segments of larger hyperbranched polymers. This allows for the precise analysis of structural and functional properties that would be difficult to study in a complex polymer mixture. researchgate.net
Specialized Chemical Intermediates: Its ability to undergo selective reactions makes it an ideal starting material for creating more complex molecules with tailored functionalities. google.com The synthesis of various derivatives allows for its incorporation into a wide range of final products, from photosensitive resins to materials for coatings and adhesives. chemicalbook.comalfa-chemical.com
The strategic use of this compound provides a reliable pathway for constructing complex molecules with a high degree of control, cementing its place as an important intermediate in the synthetic chemist's toolkit.
| Year | Research Focus | Key Finding | Reference |
|---|---|---|---|
| 1990 | Intermediate Synthesis | Used as an intermediate via esterification of bis-MPA to produce 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide for photographic materials. | google.com |
| 2016 | Model Compound for Hyperbranched Polymers | Synthesized and derivatized to create model compounds for terminal fragments of hyperbranched polyesters, allowing for detailed spectral analysis. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-55-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
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| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
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| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
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| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
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| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
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| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
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Chemical Reactivity and Transformation Studies of Methyl 2,2 Bis Hydroxymethyl Propionate
Reactivity of Hydroxyl Functional Groups
The two primary hydroxyl (-OH) groups are the most reactive sites for many chemical transformations, readily undergoing reactions typical of primary alcohols. Their equivalence and accessibility make them ideal for creating branched structures.
The hydroxyl groups of Methyl 2,2-bis(hydroxymethyl)propionate can be readily converted to ethers or esters through etherification and acetylation reactions, respectively. These reactions are fundamental for modifying the molecule's polarity, solubility, and reactivity for subsequent synthetic steps.
Etherification involves the reaction of the hydroxyl groups with alkyl halides or other electrophiles under basic conditions to form ether linkages (R-O-R'). This process is crucial in the synthesis of dendritic polymers where specific core or branch modifications are required.
Acetylation , the reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, converts the hydroxyl groups into acetate (B1210297) esters. This is often performed to protect the hydroxyl groups during other chemical modifications or to characterize the molecule. For instance, acylation with succinic anhydride has been used to synthesize carboxy derivatives, transforming the terminal alcohol groups into carboxylic acid fragments. researchgate.net Similarly, reaction with acryloyl chloride produces acrylate (B77674) derivatives. researchgate.net
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Product | Key Transformation | Reference |
| Succinic Anhydride | 4,4'-[2-(methoxycarbonyl)-2-methylpropane-1,3-diylbis(oxy)]bis(4-oxobutanoic acid) | Converts terminal -OH groups to carboxylic acid groups. | researchgate.net |
| Acryloyl Chloride | 2-(methoxycarbonyl)-2-methylpropane-1,3-diyl diprop-2-enoate | Replaces terminal -OH groups with polymerizable acryloyloxy groups. | researchgate.net |
This compound's structure is analogous to an AB₂-type monomer, where 'A' is the ester group (or the acid it can be derived from) and 'B' represents the two hydroxyl groups. This architecture is fundamental to the synthesis of highly branched polymers. sigmaaldrich.comlookchem.com The two hydroxyl groups can be reacted with a bifunctional reagent to extend the polymer chain, creating dendritic or hyperbranched structures.
In these syntheses, the hydroxyl groups are typically reacted first. For example, in the production of polyester (B1180765) dendrimers, the hydroxyls can be esterified with an acid anhydride. The resulting molecule possesses more terminal acid groups than the starting material, allowing for exponential growth in subsequent generations. The core methyl ester group can be retained or hydrolyzed post-synthesis to provide another reactive site. This strategic derivatization is key to its use in creating materials for drug delivery systems and specialized coatings. sigmaaldrich.comchemsrc.com
Reactivity of the Ester Moiety
The methyl ester group is less reactive than the hydroxyl groups but plays a critical role in the molecule's synthetic utility. It can undergo hydrolysis to reveal a carboxylic acid or transesterification to form different esters.
The methyl ester can be hydrolyzed to the corresponding carboxylate (2,2-bis(hydroxymethyl)propionate) under either acidic or basic conditions. This reaction is often a key step in polymer synthesis, converting the relatively inert ester into a reactive carboxylic acid for amide or ester bond formation.
The kinetics of ester hydrolysis are well-understood and typically follow second-order kinetics, being first-order in both the ester and the catalyst (acid or base). researchgate.net The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727). Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net While specific kinetic data for this compound is not extensively published, its behavior is expected to be similar to other methyl esters like methyl propionate (B1217596). researchgate.net
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this involves reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.com
R-COOCH₃ + R'-OH ⇌ R-COOR' + CH₃OH
This reaction is particularly useful for incorporating the 2,2-bis(hydroxymethyl)propionate structure into a polyester backbone by reacting it with a diol or polyol. researchgate.net To drive the equilibrium towards the desired product, the methanol by-product is typically removed as it is formed. Both acid-catalyzed (e.g., H₂SO₄) and base-catalyzed (e.g., sodium methoxide) pathways are effective. masterorganicchemistry.come3s-conferences.org This process is fundamental in modifying polymers and synthesizing complex ester derivatives.
Oxidation and Reduction Pathways
The functional groups on this compound can be targeted by various oxidizing and reducing agents.
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or, with stronger oxidizing agents, a dicarboxylic acid. This transformation can be used to introduce new functionalities into the molecule. However, care must be taken to avoid cleavage of the carbon-carbon bonds under harsh conditions. The molecule should be kept away from strong oxidizing agents to prevent unwanted reactions. scbt.com
Reduction: The methyl ester group can be reduced to a primary alcohol. This reaction, typically carried out with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would convert this compound into a triol, specifically 2-(hydroxymethyl)-2-methylpropane-1,3-diol. This reduction provides a route to polyols that can be used in polyurethane and polyester synthesis.
Selective Oxidation of Hydroxyl Groups to Carbonyls or Carboxylic Acids
The selective oxidation of the two primary hydroxyl groups of this compound to either aldehydes or carboxylic acids represents a valuable synthetic transformation. While specific studies on this particular molecule are not extensively documented, established oxidation protocols for primary alcohols can be applied to predict the outcomes. The presence of the methyl ester necessitates the use of selective reagents to avoid its hydrolysis.
Common reagents for the oxidation of primary alcohols to carboxylic acids include chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) in a solvent such as wet acetonitrile. This method is known for its high efficiency in converting primary alcohols to carboxylic acids without significant racemization at adjacent chiral centers. Another powerful and selective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). This system is particularly noted for its chemoselectivity.
The reaction would be expected to proceed in a stepwise manner, first oxidizing one hydroxyl group and then the other. Depending on the stoichiometry of the oxidizing agent and the reaction conditions, it may be possible to isolate the mono-oxidized product, although the formation of the dicarboxylic acid derivative is the more probable outcome with stronger oxidizing systems.
| Oxidizing System | Expected Product | Key Considerations |
| CrO₃ / H₅IO₆ in wet MeCN | Methyl 2,2-bis(carboxy)propionate | High yields are expected for the conversion of primary alcohols to carboxylic acids. |
| TEMPO / NaOCl | Methyl 2,2-bis(formyl)propionate or Methyl 2,2-bis(carboxy)propionate | The final product (dialdehyde or dicarboxylic acid) depends on the specific reaction conditions and the presence of co-oxidants. |
| KMnO₄ (under controlled pH) | Methyl 2,2-bis(carboxy)propionate | Careful control of pH is necessary to prevent ester hydrolysis. |
This table presents expected outcomes based on general oxidation methodologies for primary alcohols.
Reduction to Corresponding Alcohol Derivatives
The reduction of the methyl ester functionality in this compound to a primary alcohol yields 2-methyl-2-(hydroxymethyl)-1,3-propanediol, a triol. This transformation is readily achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent hydride donor capable of reducing esters, carboxylic acids, and other carbonyl compounds to alcohols.
The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde. An acidic workup is then required to protonate the resulting alkoxide and yield the final alcohol product.
Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is often slow or ineffective for the reduction of esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or the use of specific solvent systems. For instance, NaBH₄ in the presence of a catalytic amount of cerium(III) chloride (CeCl₃) in ethanol (B145695) has been shown to effectively reduce methyl esters to their corresponding alcohols. sci-hub.st This method offers a more chemoselective alternative to the highly reactive LiAlH₄.
| Reducing Agent | Expected Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl-2-(hydroxymethyl)-1,3-propanediol | Typically carried out in an ethereal solvent like THF, followed by an acidic workup. |
| Sodium Borohydride (NaBH₄) / CeCl₃ | 2-Methyl-2-(hydroxymethyl)-1,3-propanediol | Performed in ethanol at ambient temperature, offering higher functional group tolerance. sci-hub.st |
This interactive table summarizes common reduction methods for esters applicable to this compound.
Complexation and Coordination Chemistry
The deprotonated form of this compound, 2,2-bis(hydroxymethyl)propionate, demonstrates significant potential as a ligand in coordination chemistry due to the presence of both carboxylate and hydroxyl functional groups that can act as coordination sites.
Ligand Capabilities in Metal Complex Formation
The 2,2-bis(hydroxymethyl)propionate anion can exhibit versatile coordination modes, acting as a chelating or bridging ligand to form a variety of metal complexes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. Furthermore, the hydroxyl groups can also participate in coordination, leading to the formation of polynuclear or higher-dimensional structures.
A notable example is the formation of copper(II) coordination compounds. mdpi.comsemanticscholar.org Depending on the stoichiometry of the reactants, different structural motifs can be obtained. For instance, the reaction of copper(II) with 2,2-bis(hydroxymethyl)propionic acid and hexamethylenetetramine (hmta) can yield a mononuclear complex, [Cu(dmp)₂(hmta)₂(H₂O)], where two 2,2-bis(hydroxymethyl)propionate anions act as bidentate chelating ligands. semanticscholar.org In this complex, the copper ion is seven-coordinated.
When the stoichiometry is altered, a dinuclear complex, [Cu₂(dmp)₄(hmta)₂], can be formed. In this structure, four 2,2-bis(hydroxymethyl)propionate anions bridge two copper centers, creating a paddle-wheel-like moiety. semanticscholar.org
| Complex | Metal Center | Ligand Coordination Mode |
| [Cu(dmp)₂(hmta)₂(H₂O)] | Copper(II) | Bidentate chelating |
| [Cu₂(dmp)₄(hmta)₂] | Copper(II) | Bidentate bridging |
| [Cu₂(dmp)₄(hmta)]n | Copper(II) | Bidentate bridging |
This table details the coordination modes of the 2,2-bis(hydroxymethyl)propionate (dmp) ligand in different copper(II) complexes.
Supramolecular Assembly through Coordination Bonds
The ability of the 2,2-bis(hydroxymethyl)propionate ligand to bridge metal centers is a key feature that enables the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the propagation of coordination bonds in one, two, or three dimensions.
An excellent illustration of this is the formation of a one-dimensional (1D) coordination polymer with the formula [Cu₂(dmp)₄(hmta)]n. mdpi.comsemanticscholar.org In this structure, the dinuclear "paddle-wheel" units of [Cu₂(dmp)₄] are linked by bridging hexamethylenetetramine molecules, resulting in a zigzag chain topology. The supramolecular structure is further stabilized by hydrogen bonding interactions involving the hydroxyl groups of the 2,2-bis(hydroxymethyl)propionate ligands. mdpi.com This demonstrates how the interplay of coordination bonds and weaker intermolecular forces can direct the self-assembly of complex supramolecular architectures.
Polymer Science and Materials Chemistry Applications
Monomer in Dendritic and Hyperbranched Polymer Synthesis
Dendritic and hyperbranched polymers are characterized by their highly branched, tree-like structures, which impart unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. Methyl 2,2-bis(hydroxymethyl)propionate is a key player in the synthesis of these macromolecules.
Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis requires a stepwise and controlled approach, which can be broadly categorized into divergent and convergent methods. In the divergent approach , the dendrimer is grown outwards from a multifunctional core molecule researchgate.net. The core reacts with monomer molecules, such as a derivative of this compound, where the carboxyl group is protected. This forms the first-generation dendrimer. The protecting groups on the periphery are then removed, and the process is repeated to add subsequent generations, leading to an exponential increase in the number of surface functional groups researchgate.net. A key building block in this method is the anhydride (B1165640) of isopropylidene-2,2-bis(methoxy)propionic acid, which is highly reactive towards hydroxyl groups, facilitating the divergent growth nih.gov.
Conversely, the convergent approach involves the synthesis of the dendrimer from the outside-in researchgate.net. Dendrons, or wedge-shaped sections of the final dendrimer, are first synthesized and then attached to a central core molecule in the final step researchgate.netnih.gov. This method offers better control over the purity of the final product, as the smaller dendrons are easier to purify at each stage. For instance, dendritic aliphatic polyesters have been synthesized in a convergent fashion using 2,2-bis(hydroxymethyl)propionic acid as the building block and 1,1,1-tris(hydroxyphenyl)ethane as the core molecule nih.gov. The focal point of these dendrons is often protected, for example, with a benzyl ester group, which is later deprotected for coupling to the core nih.gov.
Interactive Table: Comparison of Divergent and Convergent Dendrimer Synthesis
| Feature | Divergent Synthesis | Convergent Synthesis |
|---|---|---|
| Starting Point | Core Molecule | Peripheral Units (Dendrons) |
| Direction of Growth | Outward from the core | Inward to the core |
| Purification | More challenging due to similar-sized byproducts | Easier, as dendrons are purified at each step |
| Control over Structure | Potential for defects in higher generations | High degree of control and purity |
| Example Core Molecules | Ethylene diamine, Pentaerythritol | 1,1,1-tris(hydroxyphenyl)ethane |
| Example Monomers | Protected bis-MPA derivatives | Protected bis-MPA derivatives |
This compound is a classic example of an AB2-type monomer, where 'A' represents the carboxyl group (or its ester) and 'B' represents the two hydroxyl groups guidechem.comnoaa.gov. This AB2 functionality is the cornerstone for the one-step synthesis of hyperbranched polymers, particularly hyperbranched polyesters nih.gov. The self-polycondensation of this monomer leads to a highly branched structure.
During the polymerization, the single 'A' functional group of one monomer reacts with one of the two 'B' functional groups of another monomer, leading to the formation of ester linkages and a branching point. This process continues, resulting in a dendritic, linear, or terminal unit within the polymer structure. The result is a globular and irregular architecture with a high number of terminal hydroxyl groups nih.gov. Commercially available hyperbranched polyesters, such as the Boltorn™ series, are synthesized using 2,2-bis(methylol)propionic acid (bis-MPA) as the AB2 monomer, often with a core molecule like ethoxylated pentaerythritol semanticscholar.org.
A key advantage of dendrimer synthesis is the ability to achieve a nearly monodisperse product with a well-defined molecular weight, in stark contrast to traditional polymers researchgate.net. The generation of the dendrimer, which refers to the number of branching cycles during synthesis, directly dictates its size and the number of surface functional groups.
In the divergent synthesis of dendrimers based on 2,2-bis(hydroxymethyl)propionic acid, the molecular weight theoretically doubles with each generation. For instance, a fourth-generation tridendron dendrimer synthesized from bis-MPA can possess 48 hydroxyl groups on its periphery nih.govguidechem.com. The precise control over the reaction conditions, including stoichiometry and purification at each step, is crucial to minimize defects and achieve a narrow molecular weight distribution.
The convergent approach inherently offers better control over the molecular weight and structure, as the dendrons of a specific generation are synthesized and purified before being attached to the core. This minimizes the occurrence of trailing generations and structural imperfections. For example, dendritic aliphatic polyesters of generations one through four have been synthesized with corresponding molecular weights of 906, 1856, 3754, and 7549 g/mol , demonstrating the precise control achievable with this method nih.gov.
Building Block for Advanced Polymeric Materials
Beyond its use in highly branched architectures, this compound is a critical component in the synthesis of other advanced polymeric materials, imparting desirable properties and functionalities.
This compound, in its acid form (dimethylolpropionic acid or DMPA), plays a crucial role as a hydrophilic chain extender in the production of waterborne polyurethane dispersions (PUDs) guidechem.comleapchem.com. The carboxylic acid group within the DMPA molecule can be neutralized with a tertiary amine to form a salt, which acts as an internal emulsifier, allowing the polyurethane to be stably dispersed in water without the need for volatile organic compounds (VOCs) researchgate.netleapchem.com.
The synthesis of PUDs typically involves a prepolymer method. An isocyanate-terminated prepolymer is first formed by reacting a diisocyanate with a polyol and DMPA. This prepolymer is then neutralized and dispersed in water, followed by chain extension with a diamine to increase the molecular weight semanticscholar.orgmdpi.com. The incorporation of DMPA not only facilitates water dispersibility but also influences the final properties of the polyurethane, such as adhesion, flexibility, and durability, making PUDs suitable for a wide range of applications including coatings, adhesives, and sealants guidechem.comleapchem.com. In polyurethane elastomers, the inclusion of 2,2-bis(hydroxymethyl)propionic acid can enhance the mechanical properties and thermal stability of the final product guidechem.com.
Interactive Table: Components in a Typical Polyurethane Dispersion Formulation
| Component | Function | Example |
|---|---|---|
| Diisocyanate | Forms the hard segment | Isophorone diisocyanate (IPDI), Methylene (B1212753) diphenyl diisocyanate (MDI) |
| Polyol | Forms the soft segment, provides flexibility | Poly(tetramethylene oxide) (PTMO), Polypropylene glycol (PPG) |
| Hydrophilic Chain Extender | Provides water dispersibility | 2,2-Bis(hydroxymethyl)propionic acid (DMPA) |
| Neutralizing Agent | Ionizes the hydrophilic chain extender | Triethylamine (TEA) |
| Chain Extender | Increases molecular weight in the dispersion phase | Ethylene diamine (EDA) |
There is a growing interest in the development of biodegradable polymers from renewable resources, and this compound is a valuable precursor in this field. Specifically, it is used to synthesize cyclic carbonate monomers that can undergo ring-opening polymerization (ROP) to produce biodegradable aliphatic polycarbonates noaa.govnih.gov.
These monomers derived from 2,2-bis(hydroxymethyl)propionic acid have been extensively explored for their polymerization into polycarbonates with excellent biocompatibility and tunable properties noaa.govnih.gov. The resulting polycarbonates are being investigated for a variety of biomedical applications, including drug delivery and tissue engineering, due to their potential to degrade into non-toxic products nih.gov. The design and synthesis of these bis-MPA derived cyclic carbonate monomers have seen significant advancements, making them a versatile platform for creating advanced and sustainable biomaterials noaa.govnih.gov.
Application in Epoxy Ester Resins and Coatings
This compound (DMPA) is a crucial component in the formulation of advanced epoxy ester coatings and resins, particularly in the development of waterborne systems. alfa-chemical.comchemicalbook.com Its primary function is to introduce hydrophilicity into the polymer backbone, enabling the creation of stable, self-emulsifying aqueous polyurethane and epoxy dispersions. alfa-chemical.comchemicalbook.com This circumvents the need for volatile organic compounds (VOCs) as solvents, aligning with modern environmental regulations.
In the synthesis of waterborne polyurethane-acrylate (WPUA) systems modified with epoxy resins, DMPA is incorporated into the polyurethane prepolymer. mdpi.comscientific.net The carboxylic acid group of DMPA provides a site for neutralization with a tertiary amine, forming carboxylate anions. These ionic groups act as internal emulsifiers, allowing the otherwise hydrophobic epoxy-modified polyurethane resin to be stably dispersed in water. scientific.netehu.eus The two hydroxyl groups of DMPA react with isocyanate groups during the prepolymer formation, integrating it seamlessly into the polymer chain. mdpi.com
The inclusion of DMPA has been shown to directly impact the properties of the resulting emulsion and the final cured coating. For instance, increasing the content of DMPA (and thus the –COOH content) in a UV-curable waterborne polyurethane formulation modified with epoxy resin leads to an increase in the emulsion's viscosity and higher water absorption in the cured film. scientific.net This demonstrates its role not only as a dispersing agent but also as a modulator of the final material's physical properties. These waterborne epoxy-based coatings are noted for applications in plastic coatings, adhesives, and inks, where high performance and environmental compliance are essential. mdpi.comguidechem.com
Functionalization Strategies for Polymer Systems
Post-Polymerization Modification of Polymer Backbones
Post-polymerization modification is a powerful strategy for introducing new functionalities onto a polymer after its initial synthesis. rsc.org This allows for the creation of materials with tailored properties that may be difficult to achieve through direct polymerization of functional monomers. rsc.org this compound, with its distinct hydroxyl and carboxylic acid functional groups, is a prime candidate for such modifications, particularly for grafting onto existing polymer backbones.
A clear example of this is the surface modification of polyethylene terephthalate (PET) fibers. nih.gov Although PET is a widely used polymer, its inherent lack of hydrophilicity limits its biocompatibility. To address this, PET fibers have been modified using DMPA. nih.gov In this process, the DMPA is grafted onto the surface of the PET fibers, introducing its hydrophilic carboxyl and hydroxyl groups. This modification significantly alters the surface characteristics of the fibers without changing the bulk properties like crystallinity or tensile strength. nih.gov The result is a material with improved hydrophilicity and biocompatibility, as evidenced by the greatly increased adhesion and proliferation of bone marrow-derived stromal cells on the modified fibers compared to the original PET. nih.gov This demonstrates how post-polymerization modification with DMPA can be used to functionalize a commodity polymer for advanced biomedical applications, such as developing artificial ligaments. nih.gov
Application of Click Chemistry in Dendritic and Polymeric Architectures
"Click chemistry" refers to a class of reactions that are rapid, efficient, and high-yielding, making them ideal for the synthesis of complex macromolecular structures. The azide-alkyne cycloaddition is a prominent example of a click reaction. Simple derivatives of this compound are effectively used to construct intricate dendritic architectures via this "click" chemistry approach. scientificlabs.co.uksigmaaldrich.com
As an AB2-type monomer, DMPA is a fundamental building block for dendrimers and hyperbranched polymers. chemicalbook.com For its use in click chemistry, the two hydroxyl groups of the DMPA molecule can be chemically converted into azide or alkyne functionalities. These modified DMPA derivatives can then be "clicked" together in a stepwise fashion or reacted with a complementary functionalized core molecule. This strategy allows for the precise and efficient synthesis of dendrons and dendrimers with a high degree of branching and a defined number of terminal groups. For example, a fourth-generation tridendron dendrimer based on DMPA has been synthesized, featuring a total of 48 hydroxyl groups on its periphery. scientificlabs.co.uksigmaaldrich.com This precise control over the molecular architecture is a key advantage of using click chemistry in conjunction with DMPA-based building blocks.
Structure-Performance Relationships in Polymeric Systems
Influence of Monomer Incorporation on Polymer Morphology and Network Formation
The incorporation of this compound as a monomer has a direct and significant influence on the morphology and network structure of the resulting polymers. Its presence affects properties ranging from surface texture at the microscopic level to particle size and stability in emulsions.
In the case of surface modification, treating PET fibers with DMPA results in a rougher surface morphology compared to the smooth surface of the original fibers, as observed by scanning electron microscopy. nih.gov This change in surface texture is a direct consequence of the grafting of the monomer onto the polymer surface.
In emulsion systems, such as waterborne polyurethane-acrylates, the concentration of DMPA and other components plays a critical role in determining the final morphology. In a study of novel modified waterborne polyurethane acrylate (B77674) (WPU-EA) emulsions containing DMPA, it was found that increasing the content of an epoxy acrylate modifier led to a gradual increase in the average particle size of the emulsion. mdpi.com This highlights the complex interplay between different monomers in the system. Furthermore, as the epoxy acrylate concentration was increased from 0% to 9.0% in the DMPA-containing formulation, the gel fraction of the cured film increased, indicating a higher degree of cross-linking and more robust network formation. mdpi.com
Table 1: Effect of Epoxy Acrylate Content on WPU-EA Cured Film Properties
| Epoxy Acrylate Content (%) | Gel Fraction (%) | Glass Transition Temperature (°C) |
|---|---|---|
| 0.0 | 83.7 | 90.3 |
| 3.0 | 92.5 | 107.5 |
| 6.0 | 93.0 | 141.9 |
| 9.0 | 93.6 | 146.6 |
Data sourced from a study on modified waterborne polyurethane acrylates. mdpi.com
Correlation of Dendritic Architecture with Macroscopic Properties
The unique, highly branched dendritic architecture that can be created using this compound as a monomer leads to macroscopic properties that are distinctly different from those of conventional linear polymers. researchgate.net DMPA is a foundational AB2 monomer used to synthesize hyperbranched polymers and dendrimers, whose structure directly correlates with their bulk performance characteristics such as viscosity, thermal stability, and mechanical strength. chemicalbook.com
The hydrodynamic volume and intrinsic viscosity of DMPA-based dendrimers differ significantly from linear polymers of similar molecular weight. researchgate.net This is because the compact, globular structure of dendrimers leads to lower solution and melt viscosities compared to their entangled linear counterparts. This property is highly advantageous in coatings and resin applications, where lower viscosity allows for higher solids content without the use of excess solvents.
Research on hyperbranched resins derived from DMPA and tall oil fatty acids demonstrates a clear structure-performance relationship. researchgate.net In a system where a hyperbranched polymer was blended with an alkyd resin, the viscosity of the liquid resin decreased significantly as the proportion of the hyperbranched component was reduced. researchgate.net Conversely, the hardness of the heat-treated, cured resin decreased as the hyperbranched-to-alkyd ratio was lowered. researchgate.net This illustrates a direct correlation between the concentration of the dendritic architecture and the mechanical properties of the final material. Similarly, in another study, increasing the amount of linseed fatty acids in a hyperbranched resin based on DMPA increased the hardness of the cured film while decreasing the viscosity of the liquid resin. researchgate.net
Table 2: Impact of Hyperbranched Polymer Ratio on Resin Properties
| Hyperbranched Polymer : Alkyd Ratio | Viscosity (Pa·s) | Hardness (Persoz) |
|---|---|---|
| 1:3 | 148 | 198 |
| 1:24 | 8.84 | 43 |
Data sourced from a study on polyfunctional macromonomers. researchgate.net
These findings underscore the principle that the dendritic architecture imparted by this compound is not merely a structural feature but a key determinant of the material's macroscopic behavior and performance.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating Methyl 2,2-bis(hydroxymethyl)propionate from impurities and unreacted starting materials.
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantitative analysis of this compound. The method's development would involve optimizing the mobile phase composition, column type, and detection wavelength to achieve optimal separation and sensitivity.
Method validation, following International Council for Harmonisation (ICH) guidelines, is essential to ensure the method is accurate, precise, specific, and linear over a given concentration range. jetir.org A typical HPLC method for a related propionate (B1217596) compound is detailed below.
Table 1: Illustrative HPLC Method Parameters for Propionate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is based on a method for a different pyrrole (B145914) propanoic acid derivative and serves as an example. pensoft.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying volatile impurities and potential reaction intermediates in the synthesis of this compound. The sample is vaporized and separated based on boiling point and polarity in the GC column, and then fragmented and detected by the mass spectrometer. thepharmajournal.com
This method is particularly useful for detecting residual solvents or by-products from the esterification of 2,2-bis(hydroxymethyl)propionic acid. A selected-ion-monitoring (SIM) mode can be employed for the quantitative estimation of specific impurities at very low levels. innovareacademics.inresearchgate.net
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | VF-624 Capillary column (60 m x 0.32 mm x 1.80 µm) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injection Mode | Splitless |
| Oven Program | Optimized for separation of expected volatiles |
| Detector | Mass Spectrometer (in SIM or full-scan mode) |
This table illustrates general parameters that can be adapted for the analysis of this compound. innovareacademics.inresearchgate.net
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For the closely related 2,2-bis(hydroxymethyl)propionic acid, characteristic proton signals are observed. chemicalbook.com For the methyl ester, an additional singlet for the methyl group of the ester would be expected around 3.7 ppm. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For 2,2-bis(hydroxymethyl)propionic acid, signals for the methyl, methylene (B1212753), quaternary, and carboxylic acid carbons are observed. chemicalbook.com The methyl ester would show a characteristic signal for the ester's methyl carbon around 52 ppm and a carbonyl signal around 175 ppm. st-andrews.ac.ukdocbrown.info
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ (on quaternary C) | ~1.1 | ~17 |
| -CH₂OH | ~3.6-3.8 | ~65 |
| -OH | Variable | - |
| -COOCH₃ | ~3.7 | ~52 |
| C=O | - | ~175 |
| Quaternary C | - | ~49 |
Values are estimated based on data for similar structures like 2,2-bis(hydroxymethyl)propionic acid and methyl propanoate. chemicalbook.comdocbrown.infochemicalbook.comdocbrown.infospectrabase.com
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band for the O-H stretching of the hydroxyl groups around 3400 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O stretching of the ester group would be observed around 1730 cm⁻¹. researchgate.net Other characteristic peaks include C-O stretching and C-H stretching vibrations. researchgate.netchemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O bond of the ester and the C-C skeletal vibrations are expected to give rise to distinct Raman signals. chemicalbook.com
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyl) | ~3400 (broad) | Stretching vibration of associated OH groups |
| C-H | ~2950 | Stretching vibrations of methyl and methylene groups |
| C=O (ester) | ~1730 | Stretching vibration of the carbonyl group |
| C-O | ~1300-1050 | Stretching vibrations of C-O-C and C-OH groups |
Data is based on spectral information for the compound and its derivatives. researchgate.net
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₁₂O₄), the monoisotopic mass is approximately 148.07 Da. uni.lu
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyloxy group (-COOCH₃). The presence of hydroxyl groups can lead to the loss of water molecules. libretexts.orgdocbrown.info
Table 5: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 149.08084 |
| [M+Na]⁺ | 171.06278 |
| [M-H]⁻ | 147.06628 |
| [M+H-H₂O]⁺ | 131.07082 |
Data sourced from predicted collision cross-section calculations. uni.lu
Advanced Characterization of Polymeric and Supramolecular Assemblies
The unique trifunctional nature of this compound, featuring two primary hydroxyl groups and a methyl ester, makes it a valuable building block for the synthesis of complex three-dimensional macromolecules such as dendrimers, hyperbranched polymers, and coordination polymers. nih.govlookchem.com The precise characterization of these assemblies is crucial for understanding their structure-property relationships and ensuring their suitability for various applications. This section details the advanced analytical methodologies employed for this purpose.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. shimadzu.comimpact-solutions.co.uk It separates molecules based on their hydrodynamic volume in solution. sepscience.com Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. ufl.edu This separation allows for the determination of critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. ufl.eduresearchgate.net
For polymers derived from this compound, such as hyperbranched polyesters, GPC is used to verify the success of the polymerization and to quantify the size and distribution of the resulting macromolecules. nih.govresearchgate.net Dendrimers, which are synthesized in a stepwise, controlled manner, are expected to have a very low PDI, approaching 1.0, indicating a highly uniform molecular weight. mdpi.com In contrast, hyperbranched polymers, typically synthesized in a one-pot reaction, exhibit a broader molecular weight distribution. rsc.org
The choice of mobile phase and column is critical and depends on the solubility of the polymer. ufl.edu For instance, tetrahydrofuran (B95107) (THF) is a common solvent for many organic polymers. ufl.edu Calibration is typically performed using standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). ufl.edu
Table 1: Representative GPC Data for a Hyperbranched Polyester (B1180765) based on a bis-MPA core
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 9,500 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 21,000 g/mol | An average molecular weight that is more sensitive to larger molecules in the sample. |
| Polydispersity Index (PDI or Đ) | 2.21 | A measure of the broadness of the molecular weight distribution in a polymer sample. |
Note: The data presented are hypothetical and for illustrative purposes, based on typical findings for hyperbranched polymers of this class.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Coordination Compounds
When this compound or its parent acid, 2,2-bis(hydroxymethyl)propionic acid, is used as a ligand in the formation of coordination compounds or metal-organic frameworks (MOFs), XRD is essential for elucidating the resulting structure. semanticscholar.orgnih.gov These ligands can coordinate to metal ions in various modes, for instance, through the carboxylate group, leading to structures ranging from simple mononuclear complexes to complex one-, two-, or three-dimensional coordination polymers. mdpi.com
Single-crystal X-ray diffraction provides the most detailed structural information. nih.gov From the analysis, it is possible to determine the coordination environment of the metal center, the connectivity of the ligands, and the topology of the resulting network. researchgate.netbohrium.com This information is critical for understanding the material's properties, such as its porosity or catalytic activity. For example, a study on copper(II) coordination compounds with 2,2-bis(hydroxymethyl)propionic acid revealed how different metal-to-ligand ratios could lead to distinct structures, from a mononuclear complex to a one-dimensional coordination polymer. mdpi.com
Table 2: Crystallographic Data for a Hypothetical Coordination Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | 10.2 Å, 15.5 Å, 8.9 Å |
| Unit Cell Angles (α, β, γ) | 90°, 105.2°, 90° |
| Coordination Number of Metal | 6 (Octahedral) |
Note: This table contains representative data to illustrate the type of information obtained from an XRD analysis of a coordination compound.
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability
Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. psu.edu The two most common techniques for characterizing polymers and other materials derived from this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). digitellinc.comresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com This technique is primarily used to determine the thermal stability and decomposition profile of a material. mdpi.com The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which degradation occurs. This is crucial for defining the upper service temperature of a material. For polyesters derived from this monomer, TGA can show the onset of decomposition, which is often related to the cleavage of ester bonds at high temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is particularly important for amorphous or semi-crystalline polymers, as it represents the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com For dendritic and hyperbranched polymers based on 2,2-bis(hydroxymethyl)propionic acid, DSC can reveal how the polymer architecture affects its thermal properties. digitellinc.com
Table 3: Comparative Thermal Properties of bis-MPA Based Polymers
| Polymer Architecture | Glass Transition Temp. (Tg) by DSC | Decomposition Temp. (Td, 5% mass loss) by TGA |
|---|---|---|
| Linear Polyester | 45 °C | 320 °C |
| Hyperbranched Polyester | 60 °C | 350 °C |
| Dendrimer (Generation 4) | 75 °C | 370 °C |
Note: The data are illustrative, based on general trends observed for polymers with varying architectures derived from the same monomer unit, as discussed in comparative studies. digitellinc.com
Computational Chemistry and Theoretical Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations yield detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Such studies can elucidate the relationship between a molecule's structure and its chemical reactivity. While specific DFT studies focused solely on Methyl 2,2-bis(hydroxymethyl)propionate are not extensively detailed in the public literature, the principles of DFT can be applied to understand its key characteristics.
DFT calculations typically focus on several key parameters to describe electronic structure and reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of negative potential, while the hydroxyl hydrogens would be areas of positive potential. researchgate.net
| Calculated Parameter | Significance in Understanding Molecular Properties |
|---|---|
| HOMO Energy | Indicates electron-donating ability; relates to ionization potential. |
| LUMO Energy | Indicates electron-accepting ability; relates to electron affinity. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack, predicting intermolecular interactions. researchgate.net |
| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on individual atoms and analyzes charge transfer and bonding interactions. researchgate.net |
Quantum chemical methods, particularly DFT, are frequently used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. dntb.gov.ua Calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.
Experimental spectral data for this compound and its derivatives have been characterized. researchgate.net The structural similarity between these low-molecular-weight model compounds and functionalized hyperbranched polyesters allows them to be used for simulating and interpreting the spectra of more complex polymers. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. researchgate.net For instance, a broad band associated with O-H stretching vibrations from the two hydroxyl groups is a prominent feature, often influenced by hydrogen bonding. researchgate.net The C=O stretching vibration of the ester group also gives a strong, characteristic band. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The signals in the spectra of this compound can be assigned to the methyl protons of the ester, the central methyl group, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl protons. researchgate.net
| Functional Group | Spectroscopic Technique | Characteristic Signal / Frequency Range |
|---|---|---|
| Hydroxyl (-OH) | IR | Broad stretching band (approx. 3400 cm⁻¹) researchgate.net |
| Ester Carbonyl (C=O) | IR | Strong stretching band (approx. 1730 cm⁻¹) researchgate.net |
| C-O Bonds | IR | Stretching bands in the 1300–1050 cm⁻¹ region researchgate.net |
| Ester Methyl (CH₃-O) | ¹H NMR | Singlet |
| Central Methyl (C-CH₃) | ¹H NMR | Singlet |
| Hydroxymethyl (-CH₂OH) | ¹H NMR | Singlet or doublet depending on coupling |
| Ester Carbonyl (C=O) | ¹³C NMR | Signal in the downfield region (approx. 170-180 ppm) |
| Quaternary Carbon (C(CH₃)(CH₂OH)₂) | ¹³C NMR | Characteristic chemical shift |
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. mdpi.com This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of these species, a potential energy surface can be constructed, revealing the energetic feasibility and kinetics of a reaction. mdpi.com
For a molecule like this compound, such analyses could be applied to study:
Polymerization Reactions: As a monomer for hyperbranched polyesters, computational studies could model the step-by-step esterification reactions, identifying the transition states and activation energies for each step. This can help in understanding the conditions required for polymerization and the reasons for the formation of specific polymer structures.
Esterification and Transesterification: The mechanism of its formation via esterification of 2,2-bis(hydroxymethyl)propionic acid or its participation in transesterification reactions can be modeled.
Catalytic Processes: If a catalyst is used in reactions, computational modeling can explore the role of the catalyst in lowering the activation energy by stabilizing transition states or providing an alternative, lower-energy reaction pathway. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the equilibrium and dynamical properties of systems by solving the classical equations of motion for a collection of atoms. researchgate.net This technique is particularly useful for studying large systems, such as molecules in solution or polymers, over time.
MD simulations can provide a detailed picture of how a solute molecule like this compound interacts with solvent molecules. A study on the closely related parent compound, 2,2-bis(hydroxymethyl)propionic acid (DMPA), using MD simulations investigated its solubility and solvation in 12 different solvents. researchgate.net
The key findings from these simulations, which are highly relevant to the methyl ester due to structural similarities, include:
Role of Hydrogen Bonding: The hydroxyl groups are primary sites for hydrogen bonding with solvent molecules. The strength and number of these hydrogen bonds significantly influence solubility.
Solvent Polarity: The polarity of the solvent was found to play a crucial role in determining the solubility of DMPA. researchgate.net
Radial Distribution Functions (RDFs): RDF analysis from the simulations showed that the interactions between the solute and solvent molecules could be directly correlated with the experimental solubility order. researchgate.net An RDF describes how the density of surrounding particles varies as a function of distance from a reference particle.
Solvation Free Energy: The calculated rank of solvation free energy of DMPA in different solutions was consistent with the observed order of solubility, demonstrating the predictive power of the simulations. researchgate.net
| Simulation Technique/Parameter | Insight Provided into Solvation |
|---|---|
| Radial Distribution Function (RDF) | Quantifies the local structure of the solvent around the solute, indicating the strength of solute-solvent interactions. researchgate.net |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between solute and solvent, highlighting their importance for solubility. nih.gov |
| Solvation Free Energy Calculation | Provides a thermodynamic measure of the favorability of dissolving the solute in a given solvent, which correlates with solubility. researchgate.net |
This compound is a derivative of bis-MPA, a foundational AB₂-type monomer used in the synthesis of dendrimers and hyperbranched polymers. researchgate.netchemicalbook.com MD simulations are a powerful technique for studying the complex dynamics and structural properties of such polymers. mdpi.com
Simulations of polymers derived from bis-MPA can reveal:
Chain Conformation and Dynamics: MD can track the positions and velocities of all atoms in polymer chains, providing information on chain flexibility, conformation (e.g., radius of gyration), and relaxation modes over time. researchgate.netyoutube.com
Self-Assembly: Polymers, especially amphiphilic block copolymers, can spontaneously organize into ordered structures like micelles or vesicles in solution. mdpi.com MD simulations can model this self-assembly process, showing how monomer-monomer and monomer-solvent interactions drive the formation of these nanostructures. mdpi.com For polymers containing bis-MPA units, simulations could explore how the dendritic architecture influences aggregation and micelle formation. supsi.ch
Multi-scale Modeling: Due to the wide range of time and length scales involved in polymer dynamics, multi-scale modeling approaches are often necessary. youtube.com These can range from detailed all-atom simulations of small segments to coarse-grained models (like bead-spring models) that represent entire monomer units as single particles to study the behavior of large polymer melts or solutions. youtube.com
Thermodynamic Modeling of Chemical Processes
Extensive research into the thermodynamic properties of chemical compounds is crucial for understanding and optimizing their synthesis, purification, and application. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical modeling data specifically for this compound.
Prediction and Correlation of Phase Equilibria (e.g., solubility in solvents)
There is currently no available research data in the public domain that details the prediction and correlation of phase equilibria for this compound. This includes a lack of studies on its solubility in various solvents, which would be essential for its application in solutions, crystallization processes, and formulations. Consequently, no data tables for its solubility parameters or phase equilibrium constants can be provided.
Energetic and Entropic Contributions to Reaction Spontaneity
Similarly, there is a notable absence of published studies focusing on the energetic and entropic contributions to the reaction spontaneity of this compound. Such investigations would provide valuable insights into the thermodynamics of its synthesis, decomposition, and other chemical transformations. Without this research, a quantitative analysis of the Gibbs free energy, enthalpy, and entropy changes associated with its reactions is not possible. Therefore, no data tables detailing these thermodynamic parameters can be presented.
While research exists for the closely related compound 2,2-bis(hydroxymethyl)propionic acid, this information is not directly applicable to its methyl ester derivative due to differences in molecular structure and intermolecular interactions. Further experimental and computational studies are required to elucidate the thermodynamic behavior of this compound.
Emerging Research Frontiers and Future Directions
Development of Novel Functional Derivatives for Specialized Applications
The unique trifunctional structure of the bis(hydroxymethyl)propionate scaffold is a cornerstone for creating novel, highly branched polymers with tailored properties. Research is actively focused on synthesizing new derivatives for specialized, high-value applications.
One significant area is the development of hyperbranched polyesters. New amino and carboxy derivatives of Methyl 2,2-bis(hydroxymethyl)propionate have been synthesized to serve as model compounds for the terminal fragments of these complex polymers. By studying the spectral characteristics of these model derivatives, researchers can better estimate the properties of modified hyperbranched polyester (B1180765) polyols and polyamines. This allows for the precise design of polymers with specific functionalities.
Furthermore, derivatives of the parent acid, bis-MPA, are extensively used to construct dendritic polymers, or dendrimers. fishersci.casigmaaldrich.com These molecules have potent applications as delivery systems for anticancer drugs like cisplatin (B142131) and doxorubicin. fishersci.casigmaaldrich.com Simple derivatives of the acid have been instrumental in building dendritic structures through efficient "click" azide-acetylene cycloaddition reactions. fishersci.ca
| Derivative Type | Precursor Compound | Key Application Area | Research Finding |
| Amino and Carboxy models | This compound | Hyperbranched Polyesters | Enables simulation and property estimation of functional polymer terminals. |
| Dendrimers | 2,2-bis(hydroxymethyl)propionic acid | Nanomedicine / Drug Delivery | Effective delivery systems for potent anticancer drugs. fishersci.casigmaaldrich.com |
| Cyclic Carbonates | 2,2-bis(hydroxymethyl)propionic acid | Biomedical Polymers | Creates a platform for biodegradable polycarbonates used in drug and nucleic acid delivery. nih.gov |
Integration into Responsive and Smart Material Systems
"Smart" materials that respond to external stimuli are a major frontier in materials science. The bis(hydroxymethyl)propionate structure is being integrated into such systems, particularly for biomedical applications. Research into bis-MPA-derived cyclic carbonate monomers has led to the development of advanced polycarbonates. These polymers form a versatile platform with numerous applications, including in nanotechnology and targeted drug delivery. nih.gov
These materials can be designed to be amphiphilic, allowing them to self-assemble into nanoparticles or micelles in aqueous environments. This property is crucial for encapsulating hydrophobic drugs. The stimuli-responsive nature can be engineered into the polymer backbone, allowing for the controlled release of a therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of certain enzymes.
Sustainable Chemistry and Green Synthesis Initiatives
As industries move towards more environmentally friendly processes, significant research is dedicated to the sustainable production of key chemical building blocks. This includes developing pathways that utilize renewable resources and employ greener reaction conditions.
The production of platform chemicals from biomass is a key goal of green chemistry. While direct bio-based routes to this compound are not widely established, related research provides a clear future direction. For instance, there is a significant focus on producing methyl propionate (B1217596), a precursor for valuable thermoplastics, from lignocellulosic materials. This approach involves the fermentation of sugars into intermediates like 2-butanol, which are then converted enzymatically. Such bio-based strategies could theoretically be adapted to produce the more complex bis(hydroxymethyl)propionate structure, reducing reliance on petrochemical feedstocks.
Green synthesis initiatives also focus on the reaction processes themselves. For the synthesis of polymers based on the bis(hydroxymethyl)propionate scaffold, research is exploring solvent-free, enzyme-catalyzed methods. For example, the enzymatic bulk polymerization of bio-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF) with aliphatic diesters demonstrates a green and efficient process. This approach, often using enzymes like immobilized Candida antarctica lipase (B570770) B (CALB), avoids harsh solvents and catalysts, leading to a more sustainable manufacturing profile. These principles are directly applicable to the polymerization of bis-MPA derivatives.
Interdisciplinary Research with Biotechnology and Nanotechnology
The convergence of materials science with biotechnology and nanotechnology is a highly active research area, where the bis(hydroxymethyl)propionate unit plays a vital role. The ability to build well-defined, functional macromolecules from bis-MPA makes it a preferred monomer for applications in nanomedicine.
Bis-MPA-based dendrimers and hyperbranched polymers are being extensively explored as nanocarriers for targeted drug and nucleic acid delivery. nih.gov The highly branched, globular architecture provides a multitude of terminal groups that can be functionalized with targeting ligands, imaging agents, or therapeutic molecules. The interior of these dendrimers can encapsulate guest molecules, protecting them from degradation and controlling their release. This interdisciplinary approach combines polymer synthesis with molecular biology and medicine to create next-generation therapeutics.
Mechanistic Insights and Advanced Computational Studies
To accelerate the design of new materials, researchers are increasingly relying on advanced computational methods to gain mechanistic insights into molecular behavior. For derivatives of this compound, computational studies can simulate how these molecules will behave as monomers in a polymerization reaction or how a resulting dendrimer will interact with a drug molecule.
Density Functional Theory (DFT) and other semi-empirical methods can be used to predict the most stable geometries of molecules, understand their spectral properties, and model their reactivity. For example, computational studies on related multifunctional adducts are used to propose the most suitable geometries for metal complexes and to understand their biological activity. This synergy between experimental synthesis and computational modeling allows for a more rational design of novel functional materials, saving time and resources in the development process.
Q & A
What are the common synthetic routes for Methyl 2,2-bis(hydroxymethyl)propionate, and what are their advantages?
Level: Basic
Methodological Answer:
this compound (DMPA) is typically synthesized via the esterification of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) with methanol under acidic catalysis. Key steps include:
- Acid-Catalyzed Esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux conditions to drive the reaction to completion.
- Purification: Vacuum distillation or recrystallization to isolate the product, ensuring removal of unreacted starting materials and acidic residues.
Advantages of this route include high yield (>85%) and scalability for laboratory-scale synthesis. Alternative methods, such as enzymatic esterification, are explored for greener synthesis but require optimization for industrial relevance .
Which spectroscopic techniques are optimal for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures accurate characterization:
- NMR Spectroscopy: H and C NMR confirm the structure, with hydroxyl protons appearing as broad singlets (~δ 3.5 ppm) and ester carbonyls at ~δ 170 ppm in C NMR.
- FT-IR: Peaks at ~3400 cm (O-H stretch) and 1720 cm (ester C=O stretch) validate functional groups.
- Mass Spectrometry (MS): ESI-MS or GC-MS confirms molecular ion peaks (m/z ≈ 134 for the parent acid; methyl ester derivatives show m/z ≈ 148).
- HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity, using pharmacopeial reference standards for calibration .
How can researchers mitigate the compound’s hygroscopicity during storage and handling?
Level: Advanced
Methodological Answer:
DMPA’s hygroscopic nature necessitates stringent handling protocols:
- Storage: Use airtight containers under inert atmosphere (argon/nitrogen) with desiccants (e.g., silica gel). Maintain temperatures below 25°C to prevent moisture absorption and hydrolysis.
- Handling: Conduct weighing in a glovebox or under dry nitrogen flow. Pre-dry solvents (e.g., methanol, THF) over molecular sieves before use in reactions.
- Stability Testing: Perform thermogravimetric analysis (TGA) and Karl Fischer titration to monitor moisture content and degradation kinetics .
What strategies are effective in analyzing trace impurities in this compound?
Level: Advanced
Methodological Answer:
Impurity profiling requires high-resolution analytical workflows:
- HPLC-MS: Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities like unesterified Bis-MPA or methyl ester derivatives.
- Reference Standards: Compare retention times and fragmentation patterns against EP/USP-certified impurities (e.g., (2RS)-2-(4-Methylphenyl)-propanoic acid, CAS 938-94-3) .
- Quantitative Analysis: Apply validated methods per ICH Q2(R1), ensuring limits of detection (LOD) ≤ 0.1% and precision (RSD < 5%) .
How does the compound’s structure influence its application in hyperbranched polymer synthesis?
Level: Advanced
Methodological Answer:
DMPA’s bifunctional hydroxyl and ester groups enable controlled polymerization:
- Dendrimer Synthesis: Use as a monomer in iterative divergent/convergent approaches. The steric hindrance from methyl groups slows reaction kinetics, allowing stepwise growth.
- Crosslinking: Employ in polyurethane or epoxy resins to enhance mechanical properties. Optimize stoichiometry (OH:COOH ratio) and catalyst (e.g., DBTL) for network density.
- Degradation Studies: Monitor hydrolytic stability via GPC and FT-IR to assess ester bond cleavage under acidic/basic conditions, critical for biomedical applications .
What experimental design considerations are critical for studying DMPA’s reactivity in ester exchange reactions?
Level: Advanced
Methodological Answer:
Key factors include:
- Catalyst Selection: Screen Lewis acids (e.g., ZnCl) or lipases for transesterification efficiency.
- Kinetic Analysis: Use in-situ H NMR to track reaction progress, quantifying intermediates like acyl-enzyme complexes.
- Thermodynamic Control: Adjust temperature (60–100°C) and solvent polarity (e.g., toluene vs. DMF) to favor product formation.
- Statistical Validation: Report means ± SD with P < 0.05 for replicate experiments, adhering to guidelines for numerical precision .
How can computational modeling aid in predicting DMPA’s solubility and compatibility with co-monomers?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation free energy in water/organic solvents using force fields (e.g., OPLS-AA).
- COSMO-RS: Predict partition coefficients and miscibility with co-monomers like ethylene glycol or caprolactone.
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites for copolymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
